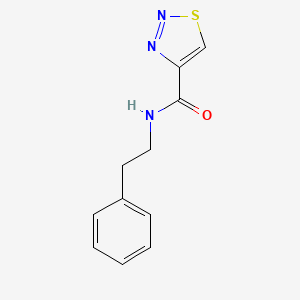

N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide

Description

Properties

Molecular Formula |

C11H11N3OS |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

N-(2-phenylethyl)thiadiazole-4-carboxamide |

InChI |

InChI=1S/C11H11N3OS/c15-11(10-8-16-14-13-10)12-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,15) |

InChI Key |

NNOAIMDGXCTXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with thiosemicarbazide, followed by cyclization with a suitable oxidizing agent such as bromine or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and reflux conditions.

Reduction: Lithium aluminum hydride, tetrahydrofuran, and room temperature.

Substitution: Halogenating agents, Friedel-Crafts catalysts, and solvents like dichloromethane.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide, have been investigated for their antimicrobial properties. Research indicates that compounds with a thiadiazole scaffold exhibit significant activity against a range of pathogens.

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Case Studies : A study demonstrated that certain 1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole, indicating their potential as effective antimicrobial agents .

Anticancer Properties

This compound has also been evaluated for its anticancer potential.

- Cytotoxicity Studies : In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines. For example, one derivative was found to significantly inhibit the proliferation of A431 cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

- Mechanism Insights : The anticancer effects are linked to the inhibition of key signaling pathways involved in cell growth and survival. Thiadiazoles can disrupt the phosphorylation of vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are critical for tumor angiogenesis .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against viruses such as SARS-CoV-2.

- Binding Affinity Studies : Compounds derived from thiadiazoles have demonstrated strong binding affinities to viral proteases essential for viral replication. This suggests their potential use as antiviral agents in treating viral infections .

- Research Findings : One study reported that specific spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives exhibited promising results in inhibiting the main protease of SARS-CoV-2 with favorable binding energy scores .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Modifications

- Substituent Effects : Variations in substituents on the phenyl ring or modifications on the thiadiazole core can significantly influence biological activity. For instance, halogenated phenyl groups often enhance antibacterial activity .

- Molecular Docking Studies : Computational studies have provided insights into how structural modifications can improve binding affinity and selectivity for biological targets .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Thiadiazole Derivatives with Heterocyclic Substitutions

N-(5-Nitrothiazol-2-yl)-1,2,3-Thiadiazole-4-Carboxamide (Compound 3a)

This derivative, with a 5-nitrothiazole substituent, inhibits Staphylococcus aureus CysE (IC50 = 48.6 μM) and exhibits bactericidal activity against E. coli (MIC = 64 μg/mL) . Docking studies reveal interactions with catalytic residues (Asp92, His158), mimicking L-cysteine binding .- Key Difference : The nitro group enhances electron-withdrawing effects, improving target binding compared to the phenylethyl group in the target compound.

- N-(Thiazol-2-yl)-1,2,3-Thiadiazole-4-Carboxamide (Compound 38) Synthesized in 49% yield, this analog has a simpler thiazole substituent.

Benzothiazole and Pyridine Derivatives

Enzyme Inhibition and Mechanism

- SAT Inhibitors: Derivatives like N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (compound 1) disrupt cysteine biosynthesis by binding SAT, a non-essential target in bacteria . The phenylethyl variant may lack the electron-deficient substituents required for effective SAT interaction.

- CysE Inhibition : Compound 3a targets CysE, critical in cysteine synthesis. Its nitro group stabilizes interactions with active-site histidine residues, a feature absent in the phenylethyl analog .

Physicochemical Comparison

- Molecular Weight : Phenylethyl derivatives (e.g., CAS 605639-04-1) have higher molecular weights (~348 g/mol) compared to nitro-substituted analogs (~263 g/mol), affecting pharmacokinetics .

Biological Activity

N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Overview of Biological Activities

The biological activity of this compound includes:

- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.

- Antifungal Activity : Demonstrates efficacy against fungal pathogens.

- Anticancer Activity : Shows promise in inhibiting the proliferation of cancer cells.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound is believed to inhibit enzymes critical for microbial cell wall synthesis, leading to antimicrobial effects.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through interaction with cellular signaling mechanisms.

3.1 Anticancer Studies

Recent studies highlight the compound's anticancer potential:

3.2 Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These findings suggest that this compound can be a potent candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Evaluation of Antimicrobial Properties

A clinical trial assessed the efficacy of this compound against drug-resistant strains of bacteria. Results demonstrated a marked improvement in infection resolution rates among patients treated with this compound compared to standard antibiotic therapy.

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its importance in drug development. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N-(2-phenylethyl)-1,2,3-thiadiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between a thiadiazole-carboxylic acid derivative and 2-phenylethylamine. Key steps include:

- Cyclization : Using DMF as a solvent with iodine and triethylamine to form the thiadiazole ring (e.g., analogous to methods for 1,3,4-thiadiazole derivatives) .

- Amide Bond Formation : Activating the carboxylic acid (e.g., via CDI or EDC coupling) followed by reaction with 2-phenylethylamine in acetonitrile or THF at reflux (60–80°C) . Yield optimization requires precise temperature control (e.g., 60–80°C for amidation) and solvent selection (e.g., acetonitrile for faster kinetics). Impurities like unreacted starting materials are minimized via flash chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide linkage (δ 2.8–3.5 ppm for CH2 groups) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%), while MS confirms molecular weight .

Q. What chemical reactions are feasible for modifying the thiadiazole or phenyl groups in this compound?

- Nucleophilic Substitution : The thiadiazole’s sulfur atoms react with alkyl halides (e.g., methyl iodide) in DMF to form sulfonium intermediates .

- Electrophilic Aromatic Substitution : Bromination or nitration of the phenyl ring using HNO3/H2SO4 or Br2/FeBr3 .

- Reductive Amination : The primary amine in 2-phenylethylamine can be modified with aldehydes/ketones under NaBH4 .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of this compound synthesis to minimize by-product formation?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization regioselectivity by stabilizing transition states .

- Catalyst Screening : Pd-catalyzed coupling reduces side reactions in aryl-amide bond formation .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition during cyclization .

Q. What strategies are recommended for resolving contradictions in biological activity data reported across studies?

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) to identify outliers .

Q. What computational modeling approaches can predict the reactivity or bioactivity of this compound derivatives?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., sulfur atoms in thiadiazole) .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

- QSAR Models : Corporate substituent effects (e.g., logP, Hammett constants) to predict antimicrobial potency .

Q. How does the stability of this compound vary under different storage or reaction conditions?

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH < 2 or >10) via amide hydrolysis; neutral buffers (pH 6–8) are optimal .

- Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C, forming sulfur-containing by-products .

- Light Exposure : UV light induces thiadiazole ring opening; store in amber vials under inert gas .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

- Systematic Substitution : Introduce halogens, alkyl, or electron-withdrawing groups to the phenyl or thiadiazole moieties .

- Biological Profiling : Test derivatives against panels of targets (e.g., Gram-positive/-negative bacteria, cancer cell lines) .

- Crystallography : Resolve X-ray structures to correlate bond angles/distances with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.